molecular formula C12H12BrFO2 B11719225 1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid

1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid

Cat. No.: B11719225
M. Wt: 287.12 g/mol
InChI Key: UWMGNSJQJWKBCP-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid is a compound with the molecular formula C12H12BrFO2 and a molecular weight of 287.12 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a cyclopentane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with bromine and fluorine atoms.

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial production methods may involve the palladium-catalyzed hydrocarboxylation of cyclopentene, which converts cyclopentene into cyclopentanecarboxylic acid derivatives . Another approach includes the base-induced ring contraction of 2-chlorocyclohexanone to yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .

Chemical Reactions Analysis

1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions involving halogenated aromatic compounds.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions . These interactions can influence the compound’s reactivity and binding affinity with various biological targets.

Comparison with Similar Compounds

1-(4-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid can be compared with similar compounds such as:

    Cyclopentanecarboxylic Acid: Lacks the bromine and fluorine substitutions, making it less reactive in certain chemical reactions.

    1-(4-Fluorophenyl)cyclopentanecarboxylic Acid: Contains only a fluorine substitution, which affects its chemical and biological properties differently.

    1-(4-Bromo-2-trifluoromethylphenyl)cyclopentanecarboxylic Acid: The trifluoromethyl group introduces additional steric and electronic effects.

Properties

Molecular Formula

C12H12BrFO2

Molecular Weight

287.12 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H12BrFO2/c13-8-3-4-9(10(14)7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16)

InChI Key

UWMGNSJQJWKBCP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=C(C=C2)Br)F)C(=O)O

Origin of Product

United States

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